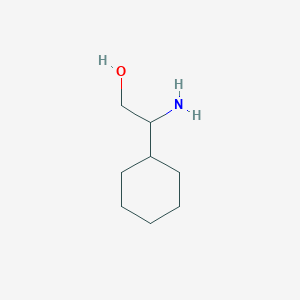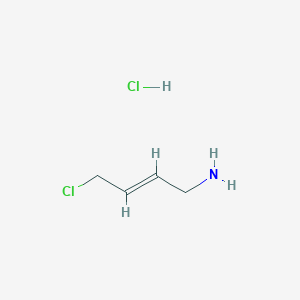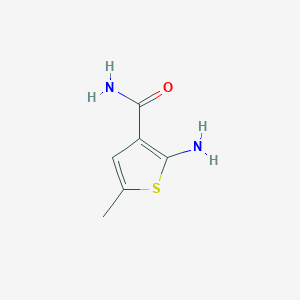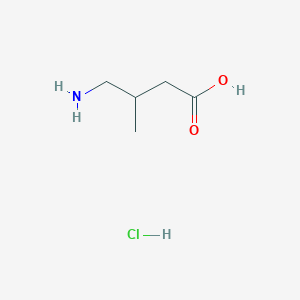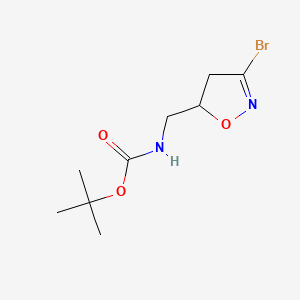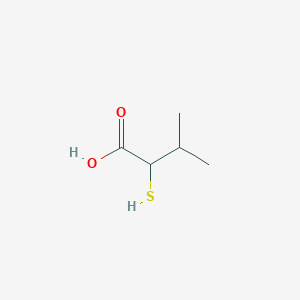
4-Amino-3,4-dihydronaphthalen-1(2H)-one
概要
説明
Asymmetric Synthesis of Monofluorinated Derivatives
The asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene derivatives has been successfully achieved through two distinct synthetic strategies. The optimization of reaction conditions, particularly the elimination step, has led to the discovery of an anchimerically assisted reaction pathway. This pathway is significant as it provides access to fluorinated 1,3-amino alcohols from a common intermediate by simply altering the base equivalents used in the reaction .
Synthesis of Anti-inflammatory Compounds
A series of novel amine and amide derivatives of 4-amino-3,4-dihydro-2H-naphthalen-1-one have been synthesized and evaluated for their biological activities. The amine derivatives demonstrated considerable mast cell stabilizing activity in vitro, comparable to the reference compound disodium cromoglycate. Additionally, the amide derivatives showed anti-inflammatory activity in an in vivo murine model, indicating their potential as therapeutic agents .
Tautomerism and Molecular Structure
A new Schiff base compound was synthesized and thoroughly characterized using various spectroscopic and crystallographic techniques. The compound exhibits tautomerism, existing in enol-imine ↔ keto-amine forms, with the keto-amine tautomer being dominant in both solution and solid states. The molecular structure is non-planar and features a strong intramolecular N-H…O hydrogen bond, which plays a crucial role in the stabilization of the molecule's conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-3,4-dihydronaphthalen-1(2H)-one derivatives are influenced by their molecular structure and substituents. The presence of fluorine atoms and amine or amide groups can significantly affect the compound's reactivity, stability, and biological activity. The intramolecular hydrogen bonding observed in the Schiff base compound suggests that similar interactions could be present in other derivatives, potentially impacting their solubility and tautomerism .
科学的研究の応用
Mast Cell-Stabilizing Activity
- Study Findings : Research by Barlow et al. (2011) explored 4-amino-3,4-dihydronaphthalen-1(2H)-ones as potential modulators of allergic and inflammatory phenomena. They synthesized and evaluated a series of cyclic analogs for mast cell-stabilizing activity, with certain derivatives showing significant activity in both in vitro and in vivo studies.
Novel Synthesis Methods
- Research Overview : Liu et al. (2012) presented a novel one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, emphasizing its simplicity, mild conditions, and good yields.
Isolation from Endophytic Fungus
- Key Findings : A study by Sang et al. (2017) isolated a novel 3,4-dihydronaphthalen-1(2H)-one with spiro-butyrolactone from the endophytic fungus Phoma sp. YN02-P-3, highlighting its selective cytotoxic activity against certain cell lines.
Structural Characterization and Bioactivity
- Study Insights : Kumar et al. (2019) conducted a study on structural characterization and biological evaluation of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives. They investigated their bioactivity, including cytotoxicity and antioxidant activity.
Enantioenriched Derivatives
- Research Overview : Lázaro et al. (2016) explored the synthesis of enantioenriched derivatives, providing insight into the reaction pathways and the creation of fluorinated amino alcohols from a common intermediate.
Antimicrobial Activities
- Study Findings : Gupta et al. (2013) investigated novel thiazolidinones derived from 3,4-dihydronaphthalen-1(2H)-one for their antimicrobial activities, with certain derivatives showing promising results.
Safety And Hazards
Information on the safety and hazards of “4-Amino-3,4-dihydronaphthalen-1(2H)-one” is not available.
将来の方向性
There is no available information on the future directions of “4-Amino-3,4-dihydronaphthalen-1(2H)-one”.
特性
IUPAC Name |
4-amino-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKUGMFMPBBBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,4-dihydronaphthalen-1(2H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


